3-Cyano-5-(2,4,6-trifluorophenyl)phenol
Description
3-Cyano-5-(2,4,6-trifluorophenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 2,4,6-trifluorophenyl substituent at the 5-position. The trifluorophenyl group contributes significant electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, while the cyano group increases polarity and may serve as a reactive site for further functionalization .
Properties
IUPAC Name |
3-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO/c14-9-4-11(15)13(12(16)5-9)8-1-7(6-17)2-10(18)3-8/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCZYYGFGCFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C=C(C=C2F)F)F)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684832 | |
| Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-49-6 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′,4′,6′-trifluoro-5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol typically involves the following steps:
Reduction: The nitro group is reduced to an amino group (-NH2).
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is replaced with a cyano group.
Trifluoromethylation: Introduction of the trifluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic aromatic substitution reactions on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
3-Cyano-5-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular components.
Comparison with Similar Compounds
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Molecular Formula: C₁₃H₇ClFNO Key Substituents:
- Chloro (-Cl) at position 2
- 3-Cyano-2-fluorophenyl at position 5
Comparison :
- Electronic Effects: The single fluorine atom in the fluorophenyl group of this compound offers weaker electron-withdrawing effects compared to the trifluorophenyl group in the target compound. This results in a higher pKa for the phenolic -OH group (i.e., weaker acidity) compared to 3-cyano-5-(2,4,6-trifluorophenyl)phenol .
- Synthetic Accessibility : Both compounds require multi-step syntheses, but the trifluorophenyl group may introduce challenges in regioselectivity and purification, as seen in related trifluorophenyl-containing imidazoles .
4-Chloro-1-(4-methoxyphenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
Molecular Formula : C₁₆H₁₀ClF₃N₂O
Key Substituents :
- Chloro (-Cl) at position 4
- 4-Methoxyphenyl at position 1
- 2,4,6-Trifluorophenyl at position 5
Comparison :
- Core Structure: The imidazole core in this compound differs from the phenolic ring in the target compound, altering hydrogen-bonding capacity and target selectivity.
- Biological Activity: This imidazole derivative exhibits anticancer and CNS-targeting properties, attributed to the trifluorophenyl group’s role in tubulin binding . The phenolic -OH group in 3-cyano-5-(2,4,6-trifluorophenyl)phenol may instead favor interactions with kinases or oxidases.
- Synthetic Yield : The imidazole analog was synthesized in 45% yield via silica gel chromatography , suggesting that similar purification challenges may arise for the target compound.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Features :
- Trifluoromethyl (-CF₃) and chlorophenylsulfanyl substituents.
Comparison :
- Electron-Withdrawing Groups: The trifluoromethyl group in this pyrazole derivative provides steric bulk and electronic effects distinct from the cyano group in the target compound.
- Reactivity: The aldehyde functional group in this compound enables nucleophilic additions, whereas the cyano group in the target compound may undergo reduction or hydrolysis .
Data Table: Comparative Analysis
Research Findings and Implications
- Trifluorophenyl Group : Enhances metabolic stability and binding affinity in biological systems, as demonstrated in imidazole-based anticancer agents .
- Cyano Group: Increases polarity and may improve solubility in polar solvents compared to chloro analogs, though this is offset by the trifluorophenyl group’s hydrophobicity .
- Synthetic Challenges : Multi-fluorinated compounds often require specialized reagents (e.g., Selectfluor®) and stringent purification protocols, as seen in related syntheses .
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